molecular formula C12H17N3O B6167644 2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine CAS No. 893725-16-1

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Cat. No.: B6167644
CAS No.: 893725-16-1
M. Wt: 219.28 g/mol
InChI Key: KQHXLWPAALNTRT-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C12H17N3O It is a benzodiazole derivative, which is a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzodiazole core.

    Alkylation: The benzodiazole core is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to introduce the ethan-1-amine side chain.

    Methoxylation: Finally, the compound is methoxylated using methoxyethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl(methyl)amine dihydrochloride
  • 2-(2-methoxyethoxy)ethanamine
  • 2-(2-aminoethoxy)-1,1-dimethoxyethane

Uniqueness

2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is unique due to its specific structural features, such as the methoxyethyl group attached to the benzodiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

893725-16-1

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C12H17N3O/c1-16-9-8-15-11-5-3-2-4-10(11)14-12(15)6-7-13/h2-5H,6-9,13H2,1H3

InChI Key

KQHXLWPAALNTRT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CCN

Purity

95

Origin of Product

United States

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